An In-depth Technical Guide to 2-Amino-3-methylpyridine: Physical, Chemical, and Biological Significance
An In-depth Technical Guide to 2-Amino-3-methylpyridine: Physical, Chemical, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-methylpyridine, also known as 2-amino-3-picoline, is a pivotal heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its unique structural and electronic properties make it a versatile precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-amino-3-methylpyridine, with a particular focus on its role as a key intermediate in the synthesis of notable drugs such as Pemirolast and Lumacaftor (B1684366). Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers and professionals in drug discovery and development.
Physical and Chemical Properties
2-Amino-3-methylpyridine is a solid at room temperature, appearing as a white, colorless to light orange or yellow powder or lump. It is soluble in water and methanol.[1]
Tabulated Physical and Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂ | |
| Molecular Weight | 108.14 g/mol | |
| CAS Number | 1603-40-3 | |
| Appearance | White, colorless to light orange/yellow powder/lump/liquid | [1] |
| Melting Point | 29-31 °C | |
| Boiling Point | 221-222 °C | |
| Density | 1.073 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5823 | |
| Flash Point | 118 °C (closed cup) | [2] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |
| Solubility | Soluble in water and methanol | [1] |
Spectral Data and Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-amino-3-methylpyridine in CDCl₃ exhibits characteristic signals for the aromatic protons and the methyl and amino groups. The aromatic protons appear as a multiplet in the range of δ 6.846-8.110 ppm. The methyl group protons (CH₃) resonate as a singlet at approximately δ 2.334 ppm, and the amino group protons (NH₂) appear as a broad singlet around δ 5.430 ppm.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The signals for the pyridine (B92270) ring carbons are observed in the aromatic region of the spectrum. Computational studies have shown a good correlation between experimental and calculated chemical shifts.[5]
FT-IR Spectroscopy
The FT-IR spectrum of 2-amino-3-methylpyridine shows characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the methyl group and the aromatic ring are also present, along with C=C and C=N stretching vibrations characteristic of the pyridine ring.[6]
Mass Spectrometry
The mass spectrum of 2-amino-3-methylpyridine would be expected to show a molecular ion peak (M⁺) at m/z = 108, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable ion, and cleavage of the methyl group. The stability of the pyridine ring would likely result in it being a prominent fragment.
Synthesis and Reactivity
2-Amino-3-methylpyridine can be synthesized through various methods, with the Chichibabin reaction being a classic approach. This reaction involves the amination of 3-methylpyridine (B133936) (3-picoline) using sodium amide (NaNH₂).[7] An alternative synthesis route starts from 2-cyano-3-methylpyridine (B185307).[4]
Experimental Protocol: Synthesis from 2-Cyano-3-methylpyridine
This two-step protocol provides a method for the synthesis of 2-amino-3-methylpyridine.[4]
Step 1: Synthesis of 3-methyl-2-pyridinecarboxamide
-
Add 50g of 2-cyano-3-methylpyridine to 650ml of a mixed solvent of 5% (w/v) NaOH aqueous solution and acetone (B3395972).
-
With stirring, add 125ml of 10% (w/v) H₂O₂ dropwise over 15 minutes.
-
Heat the reaction mixture to 50°C and continue stirring for 3.5 hours.
-
After the reaction is complete, evaporate the acetone under reduced pressure at a temperature below 50°C.
-
Cool the remaining aqueous solution to induce crystallization.
-
Filter the solid product and dry to obtain 3-methyl-2-pyridinecarboxamide.
Step 2: Hofmann Rearrangement to 2-Amino-3-methylpyridine
-
Prepare a sodium hypobromite (B1234621) solution by cooling 320 ml of 12% (w/v) NaOH aqueous solution to 0-5°C in an ice-salt bath and slowly adding 25 ml of liquid bromine dropwise. Maintain this temperature for 30 minutes.
-
Dissolve the 3-methyl-2-pyridinecarboxamide obtained in the previous step in 250 ml of 12% (w/v) NaOH aqueous solution.
-
Add the freshly prepared sodium hypobromite solution dropwise to the carboxamide solution at 0°C.
-
After the addition is complete, raise the temperature to 60°C for 30 minutes.
-
Cool the reaction mixture and extract three times with 250 ml of ethyl acetate.
-
Wash the combined organic phases twice with 50 ml of water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 2-amino-3-methylpyridine.[4]
Role in Drug Development and Biological Signaling Pathways
2-Amino-3-methylpyridine is a crucial intermediate in the synthesis of several pharmaceuticals, including the mast cell stabilizer Pemirolast and the cystic fibrosis drug Lumacaftor.[8] Understanding the mechanism of action of these drugs provides insight into the biological pathways that can be targeted by molecules derived from this versatile scaffold.
Pemirolast and the Mast Cell Degranulation Pathway
Pemirolast is used for the treatment of allergic conjunctivitis. Its primary mechanism of action is the stabilization of mast cells, which prevents the release of histamine (B1213489) and other inflammatory mediators.[9][10] This is achieved by inhibiting the influx of calcium ions into mast cells, a critical step in the degranulation process that is triggered by allergens.[10][11]
Caption: Pemirolast's inhibitory action on the mast cell degranulation pathway.
Lumacaftor and the CFTR Protein Processing Pathway
Lumacaftor is a component of a combination therapy for cystic fibrosis in patients with the F508del mutation. This mutation leads to misfolding of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, causing it to be retained in the endoplasmic reticulum (ER) and subsequently degraded, rather than being trafficked to the cell surface to function as a chloride ion channel.[12][13] Lumacaftor acts as a "corrector" by binding to the misfolded F508del-CFTR protein, improving its conformational stability and facilitating its processing and transport to the cell membrane.[12][14]
Caption: Lumacaftor's role in correcting F508del-CFTR protein processing.
Safety and Handling
2-Amino-3-methylpyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It may also cause damage to organs through prolonged or repeated exposure.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Amino-3-methylpyridine is a chemical intermediate of significant value, particularly in the realm of medicinal chemistry. Its physical and chemical properties are well-characterized, and various synthetic routes are established. The true potential of this molecule is realized in its application as a scaffold for the development of drugs targeting a range of diseases, as exemplified by Pemirolast and Lumacaftor. The exploration of new derivatives of 2-amino-3-methylpyridine continues to be a promising avenue for the discovery of novel therapeutics. This guide serves as a foundational resource for researchers aiming to harness the potential of this important heterocyclic compound.
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- 10. What is the mechanism of Pemirolast Potassium? [synapse.patsnap.com]
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